Methyl 2-amino-6-iodobenzoate;hydrochloride
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Overview
Description
Methyl 2-amino-6-iodobenzoate;hydrochloride is an organic compound with the molecular formula C8H8INO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 2-position and an iodine atom at the 6-position. The compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-iodobenzoate;hydrochloride typically involves the iodination of methyl 2-aminobenzoate. One common method includes the reaction of methyl 2-aminobenzoate with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-iodobenzoate;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and amines (e.g., NH3, RNH2). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzoates or nitrosobenzoates.
Reduction Reactions: Products include aminobenzoates or alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-6-iodobenzoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-iodobenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and iodine groups on the benzene ring allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-iodobenzoate: Similar structure but with the iodine atom at the 5-position.
Methyl 2-amino-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position.
Methyl 2-amino-3-iodobenzoate: Similar structure but with the iodine atom at the 3-position.
Uniqueness
Methyl 2-amino-6-iodobenzoate;hydrochloride is unique due to the specific positioning of the iodine atom at the 6-position, which can influence its reactivity and interaction with molecular targets. This unique positioning can result in different chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
methyl 2-amino-6-iodobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOELHIGZBPEBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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